molecular formula C12H13BrN2O2S B13208872 Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13208872
M. Wt: 329.21 g/mol
InChI Key: SSTANXCSIFMKIE-UHFFFAOYSA-N
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Description

This compound is a brominated heterocyclic ester featuring a [1,2]thiazolo[5,4-b]pyridine core. Its molecular structure includes a methyl ester group at position 5, a bromine atom at position 3, a methyl group at position 4, and an isopropyl (propan-2-yl) substituent at position 4.

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

methyl 3-bromo-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H13BrN2O2S/c1-5(2)9-7(12(16)17-4)6(3)8-10(13)15-18-11(8)14-9/h5H,1-4H3

InChI Key

SSTANXCSIFMKIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=C1C(=O)OC)C(C)C)SN=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methyl-6-(propan-2-yl)pyridine-2-thiol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution, enabling the introduction of diverse substituents.

Reaction TypeConditionsProducts/ApplicationsYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 hAryl/heteroaryl derivatives for drug discovery78%
Buchwald-Hartwig AminationPd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, reflux, 24 hAmino-substituted analogs with bioactivity65–70%
  • Mechanism : The bromine acts as a leaving group, with palladium catalysts facilitating cross-couplings via oxidative addition and transmetallation steps.

Ester Hydrolysis

The methyl ester at position 5 is hydrolyzed to a carboxylic acid under basic conditions:

ConditionsProductsApplicationsYieldReference
NaOH (2 equiv), THF/H₂O (4:1), RT, 6 hCarboxylic acid derivativeIntermediate for further functionalization85%
  • Selectivity : The reaction preserves the thiazolo[5,4-b]pyridine core while modifying the ester group.

Cyclization Reactions

The compound participates in cyclization to form fused polyheterocycles, leveraging its thiazole and pyridine rings.

Reaction TypeConditionsProductsYieldReference
Bromination-CyclizationBF₃·Et₂O (1.2 equiv), DCM, RT, 4 hSpiro-furopyranopyrimidine derivatives60%*

Note: Yields for analogous systems; exact data for this compound requires further validation .

Functional Group Interconversion

The propan-2-yl group at position 6 can undergo oxidation or reduction:

ReactionReagents/ConditionsProductsApplicationsReference
OxidationKMnO₄, H₂SO₄, 60°C, 8 hKetone derivativeEnhances solubility
ReductionLiAlH₄, THF, 0°C → RT, 2 hAlcohol derivativeProdrug synthesis

Mechanistic Insights

  • Cross-Coupling : The bromine’s electronic withdrawal enhances reactivity toward palladium-mediated couplings.

  • Steric Effects : The propan-2-yl group at position 6 influences regioselectivity in substitution reactions.

Scientific Research Applications

Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

  • Structural Differences : Replaces the isopropyl group (propan-2-yl) with a cyclopropyl ring at position 6 and uses an ethyl ester instead of methyl.
  • Molecular Formula : C₁₃H₁₃BrN₂O₂S (MW: 341.22) vs. the target compound’s C₁₂H₁₃BrN₂O₂S (MW: ~329.21).
  • The ethyl ester may confer higher lipophilicity compared to the methyl ester .
  • Applications : Discontinued commercially but previously used in high-purity (95%) synthetic workflows .

Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

  • Structural Differences: Substitutes bromine at position 3 with an aminomethyl (-CH₂NH₂) group.
  • Reactivity: The aminomethyl group enables participation in amidation or Schiff base formation, diverging from the bromine’s role in nucleophilic substitution .
  • Applications: Potential as a bioactive scaffold due to the amine’s hydrogen-bonding capacity, contrasting with the brominated analogue’s utility in coupling reactions .

Simpler Aromatic Esters (e.g., Ethyl 3-Bromo-4-Methylbenzoate)

  • Core Structure : Lacks the thiazolo-pyridine heterocycle, simplifying synthesis but reducing versatility.
  • Reactivity : Bromine on a benzene ring is less sterically hindered, facilitating faster substitution reactions compared to the bicyclic system .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) CAS Number Key Properties/Applications
Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate C₁₂H₁₃BrN₂O₂S Br (3), CH₃ (4), propan-2-yl (6) 2060044-26-8 Cross-coupling intermediate
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate C₁₃H₁₃BrN₂O₂S Br (3), cyclopropyl (6), CH₃ (4) 2059927-53-4 Discontinued; high-purity synthesis
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate C₁₄H₁₈N₃O₂S NH₂CH₂ (3), CH₃ (4), propan-2-yl (6) 189452-07-1 Bioactive intermediate

Structural and Crystallographic Considerations

  • Hydrogen Bonding : The ethyl ester’s larger size may alter crystal packing compared to the methyl analogue, as inferred from graph-set analyses of related esters .

Biological Activity

Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a member of the thiazolo[5,4-b]pyridine family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring fused to a pyridine structure, with substituents that enhance its biological activity. The presence of bromine and methyl groups contributes to its pharmacological potential by modulating interactions with biological targets.

Research indicates that thiazolo[5,4-b]pyridine derivatives, including this compound, may act primarily as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit the PI3K pathway, which is crucial for cell growth and survival. The IC50 values for various thiazolo[5,4-b]pyridine derivatives against different PI3K isoforms have been reported to be in the nanomolar range (e.g., IC50 = 3.6 nM for PI3Kα) .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity :
    • The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant anti-proliferative effects against various cancer cell lines, with some derivatives showing greater potency than established treatments like imatinib .
    • A notable derivative exhibited an IC50 value of 4.77 μM against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs), indicating its potential as a targeted therapy .
  • Enzyme Inhibition :
    • Structure-activity relationship (SAR) studies have identified key structural features that enhance enzyme inhibition. For example, modifications at the 6-position of the thiazolo scaffold have been linked to increased efficacy against specific kinases .
    • The compound's interactions with enzymes such as MAO-B and AChE have also been explored, suggesting potential applications in neurodegenerative disease treatment .
  • Antimicrobial Activity :
    • Preliminary studies indicate that thiazolo[5,4-b]pyridine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

Study Biological Activity Findings
Study API3K InhibitionIC50 = 3.6 nM for PI3Kα; effective against cancer cell lines .
Study Bc-KIT InhibitionIC50 = 4.77 μM against c-KIT V560G/D816V mutant; superior to imatinib .
Study CAntimicrobial ActivityEffective against Staphylococcus aureus and Klebsiella pneumoniae; MIC values around 0.25 μg/mL .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate heterocycle formation .
  • Yield Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry.

[Basic] What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent environments (e.g., isopropyl protons at δ 1.2–1.4 ppm, methyl groups at δ 2.5–3.0 ppm). reports similar thiazolo-pyridine systems with distinct aromatic proton splitting patterns .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused thiazolo-pyridine core.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching C₁₂H₁₃BrN₂O₂S).
  • X-ray Crystallography : Resolve stereoelectronic effects, as demonstrated in for analogous thiazolo-pyrimidine structures .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/Br ratios.

[Advanced] How can mechanistic studies elucidate the role of the bromo substituent in reactivity or biological interactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of brominated vs. deuterated analogs in substitution reactions (e.g., Suzuki coupling) to infer transition-state mechanisms .
  • Computational Modeling (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds to predict sites of nucleophilic attack. suggests bromine’s electron-withdrawing effects enhance electrophilicity at adjacent positions .
  • Competitive Binding Assays : Test brominated vs. non-brominated analogs against target enzymes (e.g., kinases) to assess halogen bonding contributions to affinity .

[Advanced] What strategies are effective for resolving contradictions in reported biological activity data across assay systems?

Methodological Answer:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion assays to rule out false positives/negatives .
  • Cell Line Specificity : Compare cytotoxicity in primary vs. immortalized cell lines (e.g., HEK293 vs. HepG2) to identify metabolism-dependent effects.
  • Proteomic Profiling : Use LC-MS/MS to detect off-target interactions that may explain divergent results in kinase inhibition studies .

[Advanced] How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?

Methodological Answer:

Systematic Substituent Variation :

  • Replace the isopropyl group with bulkier tert-butyl or cyclohexyl groups to probe steric effects on binding (see for ester substituent effects) .
  • Substitute the methyl ester with amides or ketones to modulate solubility and hydrogen-bonding capacity.

In Silico Docking : Screen virtual libraries of analogs against target protein structures (e.g., PDB: 3TKY) to prioritize synthesis.

Pharmacophore Mapping : Identify essential motifs (e.g., bromine’s role in hydrophobic pockets) using 3D-QSAR models .

[Advanced] What experimental designs mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Batch Reactor Optimization : Scale reactions using jacketed reactors with precise temperature control (±2°C) to replicate lab-scale yields .
  • Workflow Table :
StepLab-Scale (100 mg)Pilot-Scale (10 g)Critical Parameters
CyclizationReflux in DMF (5 mL)Reflux in DMF (500 mL)Solvent volume-to-surface ratio
BrominationNBS, 0°C, 2 hNBS, 0°C, 4 hCooling efficiency
PurificationColumn (2 cm × 30 cm)Flash chromatography (10 cm × 50 cm)Silica gel particle size (40–63 µm)
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation during scale-up .

[Basic] What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. notes similar compounds degrade via ester hydrolysis under humid conditions .
  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy can detect photodegradation products (λmax shifts >10 nm indicate instability).
  • Solution Stability : Avoid DMSO storage >1 month; precipitate-free DCM/hexane solutions are stable for 6 months .

[Advanced] How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing or mechanistic studies?

Methodological Answer:

  • Synthesis of Labeled Analogs : Introduce ¹³C at the carboxylate carbon via labeled methyl iodide (CH₃¹³COCl) during esterification .
  • Mass Spectrometry Imaging (MSI) : Track ²H-labeled compound distribution in tissue sections to map bioavailability.
  • NMR-Based Flux Analysis : Use ¹³C-labeled precursors to trace incorporation into cellular metabolites (e.g., TCA cycle intermediates) .

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